molecular formula C9H9ClN2O2 B2826176 3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 2225147-48-6

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B2826176
CAS No.: 2225147-48-6
M. Wt: 212.63
InChI Key: OPUBBEDJYQSMHA-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is part of a class of compounds known as imidazopyridines, which are structural analogs of purine bases such as adenine and guanine .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyrimidine derivatives, which are structurally similar to the compound , has been achieved by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5,6 heterocycle . The empirical formula is C8H7N3O2 .


Chemical Reactions Analysis

Imidazo[1,5-a]pyrimidines, which are structurally similar to the compound , have been found to undergo unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives under acidic conditions . This process involves the cleavage of a C–N bond and the formation of a C–C bond .

Scientific Research Applications

Heterocyclic Compound Synthesis and Anti-inflammatory Activity

Research has focused on the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyridine derivatives, and their evaluation for anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. For instance, the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids through the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate, followed by hydrolysis, led to new carboxylic acids evaluated for pharmacological activities (Abignente et al., 1982). Similarly, derivatives of 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid have been synthesized and tested for their anti-inflammatory and analgesic activities, with one compound showing significant efficacy (Di Chiacchio et al., 1998).

Catalytic Activity and Carbon-Carbon Bond Formation

Another application area is in catalysis, where benzimidazolium salts and their palladium complexes have been synthesized and characterized for use in Suzuki–Miyaura cross-coupling and arylation reactions. These compounds have demonstrated efficient routes for forming asymmetric biaryl compounds, even at very low catalyst loadings, showcasing their potential in facilitating complex organic synthesis (Akkoç et al., 2016).

Novel Synthetic Routes and Chemical Properties

Research has also explored novel synthetic routes for imidazo[1,2-a]pyridines and related compounds, demonstrating the versatility of these heterocyclic frameworks. For example, a water-mediated hydroamination and silver-catalyzed aminooxygenation have been employed to synthesize methylimidazo[1,2-a]pyridines, highlighting innovative approaches to constructing these compounds (Mohan et al., 2013).

Properties

IUPAC Name

3-methylimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUBBEDJYQSMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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